molecular formula C14H19N3O2 B6625996 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine

1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine

Cat. No.: B6625996
M. Wt: 261.32 g/mol
InChI Key: VFTLYTFNTJBYFN-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an oxazole ring substituted with a propan-2-yl group at the 3-position

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)13-7-12(19-17-13)9-15-8-11-5-4-6-14(16-11)18-3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTLYTFNTJBYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNCC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, a methoxy group is introduced at the 6-position through a nucleophilic substitution reaction using sodium methoxide.

    Formation of the Oxazole Intermediate: The oxazole ring is synthesized separately by reacting an appropriate α-haloketone with hydroxylamine hydrochloride under basic conditions.

    Coupling Reaction: The two intermediates are then coupled through a reductive amination reaction using a suitable reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

Major Products:

    Oxidation: Formation of 1-(6-hydroxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

  • 1-(6-Methoxypyridin-3-yl)propan-2-one
  • 1-(3-Methoxypyridin-2-yl)propan-2-one
  • 1-(6-methoxypyridin-3-yl)propan-2-amine

Comparison: 1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine is unique due to the presence of both a methoxypyridine and an oxazole ring in its structure This combination imparts distinct chemical properties and reactivity compared to similar compounds that may only contain one of these functional groups

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